N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide
Description
N-{4-[(E)-2-Phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide is a structurally complex acetamide derivative featuring two key substituents:
- A phenylsulfanyl group (-SPh) at the α-position of the acetamide backbone.
- An N-aryl group substituted with a planar (E)-configured phenyldiazenyl (azo) moiety in the para position.
This compound’s structure combines electron-rich (sulfanyl) and electron-deficient (azo) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-phenyldiazenylphenyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(15-25-19-9-5-2-6-10-19)21-16-11-13-18(14-12-16)23-22-17-7-3-1-4-8-17/h1-14H,15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDNIBSZUCMCCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037589 | |
| Record name | Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898416-32-5 | |
| Record name | Acetamide, N-[4-(2-phenyldiazenyl)phenyl]-2-(phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401037589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide typically involves a multi-step process. One common method starts with the diazotization of aniline derivatives, followed by coupling with phenylsulfanyl acetic acid. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. Techniques such as catalytic oxidation and solvent optimization are employed to enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under controlled conditions, such as specific pH levels, temperatures, and the presence of catalysts. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in the presence of solvents like ethanol or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of phenylacetamides, including compounds similar to N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide, exhibit anticonvulsant properties. In studies involving animal models, these compounds were evaluated for their ability to inhibit seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
Key Findings :
- Compounds showed varying degrees of efficacy in protecting against seizures, with some achieving significant protection rates at specific dosages.
- Structure-Activity Relationship (SAR) studies indicated that modifications to the diazenyl and acetamide groups could enhance anticonvulsant activity, suggesting a pathway for developing new antiepileptic drugs (AEDs) .
Anticancer Potential
The diazenyl group has been linked to cytotoxicity against various cancer cell lines. Compounds containing diazenyl moieties have shown promise as potential anticancer agents by inducing apoptosis in tumor cells.
Case Study Insights :
- A study demonstrated that similar diazenyl-acetamide compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapeutic agents.
- The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Comparative Data Table
The following table summarizes the pharmacological activities and synthesis details of related compounds:
Mechanism of Action
The mechanism by which N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related acetamides, emphasizing substituent variations and their implications:
Key Observations:
- Polarity and Solubility: Sulfonamide (e.g., compound 35) and piperazine-containing derivatives exhibit higher polarity, enhancing water solubility.
- Electronic Effects : The azo group (-N=N-) in the target compound introduces conjugation and electron-withdrawing character, which may alter binding interactions compared to electron-donating groups like alkyl or piperazine .
- Biological Activity : Analgesic activity in sulfonamide derivatives (e.g., compound 35) suggests that the target compound’s phenylsulfanyl-azo combination may be optimized for similar or distinct pharmacological effects through structure-activity relationship (SAR) studies .
Pharmacological Potential
While direct data for the target compound are lacking, insights from analogs suggest:
- Antimicrobial Potential: Thio/sulfonyl acetamides (e.g., compounds 47–50) show activity against gram-positive bacteria and fungi. The phenylsulfanyl group in the target compound may similarly disrupt microbial membranes or enzymes .
- Anti-Inflammatory/Analgesic Potential: Sulfonamide derivatives (e.g., compound 35) with piperazine moieties exhibit anti-hypernociceptive effects. The target’s azo group could modulate cyclooxygenase (COX) or nitric oxide (NO) pathways .
Biological Activity
N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-2-(phenylsulfanyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article examines its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a diazenyl group attached to a phenyl ring, along with a phenylsulfanyl group linked to an acetamide moiety. The structural formula can be represented as follows:
- Molecular Formula : C17H16N2S
- Molecular Weight : 284.39 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing diazenyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Case Study: Diazenyl Compounds in Cancer Research
A study on related diazenyl compounds demonstrated that they could effectively induce apoptosis in various cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), which led to oxidative stress and subsequent cell death .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that phenylsulfanyl derivatives possess notable antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Phenylsulfanyl Compounds
| Compound Name | Bacteria Tested | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 50 |
| Compound B | S. aureus | 20 | 25 |
| This compound | C. albicans | 18 | 30 |
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.
The anti-inflammatory activity is primarily attributed to the inhibition of nuclear factor kappa B (NF-kB), which plays a crucial role in regulating immune response and inflammation .
Pharmacological Studies
Pharmacological evaluations of this compound reveal its potential utility in treating various conditions.
Table 2: Summary of Pharmacological Studies
Q & A
Q. Table 1: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Zeolite (Y-H) (0.01 M) |
| Solvent | Pyridine |
| Temperature | 150°C |
| Reaction Time | 5 hours |
| Recrystallization | Ethanol |
How can the molecular structure and intermolecular interactions of this compound be validated experimentally?
Answer:
Use X-ray crystallography to resolve bond lengths, torsion angles (e.g., nitro group twist relative to the benzene ring), and hydrogen-bonding networks (e.g., C–H⋯O interactions) . Complement with:
- FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bending at ~1540 cm⁻¹) .
- NMR Spectroscopy : Assign aromatic protons (δ 7.2–8.1 ppm) and acetamide protons (δ 2.1–2.3 ppm) .
Advanced Note : For polymorphic studies, compare powder XRD patterns with single-crystal data to detect lattice variations .
What computational approaches are suitable for probing electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer transitions) and Molecular Electrostatic Potential (MEP) surfaces for nucleophilic/electrophilic sites .
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(N–H) stabilization energy) .
- Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
How should researchers design in vitro assays to evaluate antiproliferative activity?
Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, A549) with non-cancerous controls (e.g., HEK-293).
- MTT Assay Protocol :
- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.
Advanced Consideration : Perform synergistic studies with standard chemotherapeutics to assess combinatorial effects .
What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?
Answer:
Q. Table 2: SAR Trends in Derivatives
| Substituent | Biological Activity (IC₅₀) |
|---|---|
| –OCH₃ (para) | 12.5 µM (MCF-7) |
| –Cl (meta) | 8.7 µM (A549) |
| –CF₃ (ortho) | 23.4 µM (HEK-293) |
How can crystallographic data resolve contradictions in reported molecular geometries?
Answer:
- Torsion Angle Analysis : Compare experimental (X-ray) vs. computational torsion angles (e.g., O–N–C–C in nitro groups) to validate conformer stability .
- Packing Interactions : Identify π-π stacking or hydrogen-bonding patterns that stabilize specific conformers .
- Validation Tools : Use Mercury (CCDC) to calculate R-factors and validate against deposited CIF files .
What analytical techniques are critical for detecting synthetic byproducts?
Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate byproducts; identify via m/z signals (e.g., [M+H]⁺ for unreacted precursors) .
- ¹H-¹³C HSQC NMR : Detect trace impurities through cross-peak anomalies .
Advanced Tip : Employ preparative HPLC to isolate byproducts for structural elucidation .
How can researchers optimize solvent systems for recrystallization?
Answer:
- Solvent Screening : Test ethanol, methanol, and ethyl acetate for solubility gradients.
- Purity Metrics : Compare melting points (DSC) and XRD patterns post-recrystallization. Ethanol typically yields >95% purity due to moderate polarity .
- Green Chemistry : Explore cyclopentyl methyl ether (CPME) as a low-toxicity alternative .
What mechanistic studies are recommended to elucidate biological activity pathways?
Answer:
- ROS Detection : Use DCFH-DA fluorescence assay to quantify reactive oxygen species (ROS) induction .
- Western Blotting : Measure apoptosis markers (e.g., Bcl-2, Bax) and DNA damage response (γ-H2AX) .
- Enzyme Inhibition Assays : Test acetylcholinesterase or kinase inhibition via Ellman’s or ADP-Glo™ assays .
How should stability studies under varying pH and temperature conditions be conducted?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 30 days. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., ~250°C for acetamide cleavage) .
Key Finding : The compound is stable in neutral pH but degrades rapidly under alkaline conditions (>pH 10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
